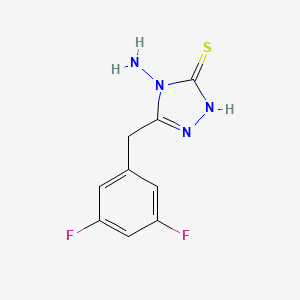

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an amino group, a difluorobenzyl group, and a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzylamine with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. Specifically, 4-amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its effectiveness against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes critical for microbial growth.

Anticancer Potential

Research indicates that triazole compounds can inhibit tumor growth by interfering with cellular pathways. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells and inhibit proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival.

Enzyme Inhibition

The compound has been investigated as an inhibitor of certain enzymes such as tyrosinase, which is involved in melanin production. This property could be beneficial in treating conditions like hyperpigmentation and melanoma.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

- Formation of Triazole Ring : The initial step involves the formation of the triazole ring through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the amino and thiol groups at specific positions on the triazole ring.

- Fluorination : The difluorobenzyl moiety can be introduced via nucleophilic substitution reactions.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations. |

| Study 3 | Enzyme Inhibition | Showed over 70% inhibition of tyrosinase activity at a concentration of 100 µM, suggesting potential use in skin lightening formulations. |

Mecanismo De Acción

The mechanism of action of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The triazole ring and its substituents play a crucial role in determining the binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-5-(3,5-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(3,5-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of fluorine atoms in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles.

Actividad Biológica

The compound 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The presence of the difluorobenzyl group enhances the compound's lipophilicity and biological interaction potential.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives of triazoles, compounds showed activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL , indicating potent antimicrobial effects at relatively low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural modifications. Variations in substituents on the sulfur atom did not significantly affect the antimicrobial efficacy among the studied derivatives. This suggests that while structural diversity is essential for activity, certain core functionalities are critical for maintaining biological effectiveness .

Antioxidant Properties

In addition to antimicrobial activity, triazole derivatives have been assessed for their antioxidant capabilities. For instance, compounds derived from nalidixic acid demonstrated significant antioxidant activity in DPPH and ABTS assays. The compound this compound is hypothesized to possess similar antioxidant properties due to its chemical structure .

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

- Antimicrobial Evaluation : A comprehensive study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against several bacterial strains using disc diffusion methods. Most compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Computational studies have shown that certain triazole derivatives exhibit high binding affinities to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action. For example, docking scores indicated strong interactions with bacterial targets for selected compounds .

Summary of Biological Activities

| Activity Type | Observed Effects | MIC Range (µg/mL) |

|---|---|---|

| Antimicrobial | Active against E. coli, S. aureus, etc. | 31.25 - 62.5 |

| Antioxidant | Significant antioxidant properties | Not specified |

| Structure Activity | Core functionalities critical for efficacy | N/A |

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol?

Basic Research Question

The synthesis typically involves cyclization of hydrazide precursors under reflux conditions. A general protocol includes:

- Step 1: Dissolve 3,5-difluorobenzyl-substituted hydrazide derivatives in dimethyl sulfoxide (DMSO) or ethanol.

- Step 2: Reflux for 12–18 hours, followed by solvent distillation under reduced pressure.

- Step 3: Crystallize the crude product using water-ethanol mixtures (1:1 v/v) to yield the triazole-thiol derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for higher purity .

Key Data:

Q. How is the antiradical activity of this compound evaluated experimentally?

Basic Research Question

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:

- Protocol:

- Prepare a 0.1 mM methanolic DPPH solution.

- Mix 2 mL of the test compound (in DMSO at 0.002–2 mM) with 2 mL DPPH.

- Incubate at 25°C for 30 minutes.

- Measure absorbance at 517 nm.

- Calculate antiradical activity (ARA) using:

- Controls: Ascorbic acid or Trolox as reference antioxidants .

Key Data:

- At 1 × 10⁻³ M: ARA ≈88.9% (comparable to ascorbic acid) .

- Activity decreases to ~53.8% at 1 × 10⁻⁴ M .

Q. What advanced techniques are used to characterize its coordination behavior with transition metals?

Advanced Research Question

The compound acts as a bidentate ligand , coordinating via the thiol (-SH) and amino (-NH₂) groups:

- Methods:

- Elemental Analysis: Confirm metal-to-ligand ratios (e.g., Ni(II):L = 1:2).

- FTIR: Identify shifts in ν(S-H) (~2560 cm⁻¹ → disappearance) and ν(N-H) (~3300 cm⁻¹).

- UV-Vis Spectroscopy: Detect d-d transitions (e.g., Cu(II) complexes show λmax ~600 nm for square planar geometry).

- Magnetic Susceptibility: Determine geometry (e.g., tetrahedral for Zn(II), square planar for Cu(II)) .

Key Data:

Q. How do structural modifications (e.g., fluorobenzyl substituents) influence its bioactivity?

Advanced Research Question

Substituents significantly alter activity:

- 3,5-Difluorobenzyl Group: Enhances lipophilicity, improving membrane permeability.

- Thiophen-2-ylmethyl Analogues: Show reduced antiradical activity (~15–20% decrease) compared to hydroxybenzylidene derivatives .

- Electron-Withdrawing Groups (e.g., -F): May decrease radical scavenging due to reduced electron donation .

Contradiction Note:

- 4-Fluorobenzylidene substitution reduces activity (ARA drops by ~35%), while 2-hydroxybenzylidene maintains high ARA (~85%) even at lower concentrations .

Q. How can computational methods predict its reactivity and radical scavenging mechanisms?

Advanced Research Question

Density Functional Theory (DFT) is employed to:

- Calculate HOMO-LUMO gaps to assess electron-donating capacity.

- Simulate hydrogen atom transfer (HAT) and single electron transfer (SET) pathways.

- Compare with experimental IC₅₀ values from DPPH/ABTS assays .

Key Findings:

- Lower HOMO energy (−5.2 eV) correlates with higher antiradical efficiency .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Advanced Research Question

To address discrepancies:

Systematic Variation: Synthesize derivatives with incremental substituent changes (e.g., -F, -OH, -OCH₃).

Multivariate Analysis: Use principal component analysis (PCA) to link electronic/steric parameters to bioactivity.

Cross-Validation: Compare results across multiple assays (e.g., DPPH, FRAP, ORAC) .

Example:

- Substituent polarity (logP) inversely correlates with ARA in hydrophobic environments but not in polar solvents .

Q. How does its antioxidant performance compare to natural antioxidants in complex biological systems?

Basic Research Question

- In Vitro: Comparable to ascorbic acid at high concentrations (1 mM) but less effective at lower doses.

- In Silico: Molecular docking shows moderate binding affinity to ROS-generating enzymes (e.g., NADPH oxidase) .

Limitation: Limited data on in vivo models (e.g., murine studies) necessitates further validation.

Propiedades

IUPAC Name |

4-amino-3-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(16)15(8)12/h1-2,4H,3,12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCUKAGLGYTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.